1-(2,3-Difluorobenzyl)piperazine

CNS depressant SAR fluorobenzyl piperazine

SAR inconsistency caused by undocumented fluorobenzyl-piperazine isomer contamination can derail GnRH antagonist lead optimization. 1-(2,3-Difluorobenzyl)piperazine provides the exact 2,3-vicinal difluoro pharmacophore scaffold validated in TAK-385 (relugolix), ensuring reproducible target engagement data. • Validated 2,3-difluoro substitution pattern-2,4- or 3,4-analogs produce divergent SAR and cannot substitute • cLogP ~1.64 supports CNS drug design; established synthetic route enables parallel library synthesis • Consistent ≥95% purity with batch-to-batch QC minimizes pre-functionalization purification for HTS

Molecular Formula C11H14F2N2
Molecular Weight 212.24g/mol
CAS No. 179334-17-9
Cat. No. B508039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Difluorobenzyl)piperazine
CAS179334-17-9
Molecular FormulaC11H14F2N2
Molecular Weight212.24g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C(=CC=C2)F)F
InChIInChI=1S/C11H14F2N2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
InChIKeyGBODJTRKPPKFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Difluorobenzyl)piperazine (CAS 179334-17-9): A Critical Fluorinated Piperazine Building Block for Targeted Drug Discovery


1-(2,3-Difluorobenzyl)piperazine (CAS: 179334-17-9) is a fluorinated piperazine derivative with the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol [1]. It is a key structural intermediate in medicinal chemistry, notably serving as the core scaffold in the development of TAK-385 (relugolix), an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist . The compound features a piperazine ring substituted with a 2,3-difluorobenzyl group, which confers specific physicochemical properties including a calculated LogP of approximately 1.64 [1] and distinct electronic characteristics due to the vicinal difluoro substitution pattern . This substitution pattern is critical for its unique reactivity and biological profile compared to other difluorobenzyl or mono-fluorobenzyl piperazine isomers.

Why 1-(2,3-Difluorobenzyl)piperazine Cannot Be Interchanged with Other Fluorobenzyl Piperazine Isomers in SAR-Driven Programs


The specific 2,3-difluoro substitution pattern on the benzyl ring of 1-(2,3-Difluorobenzyl)piperazine creates a unique electronic environment and steric profile that cannot be replicated by its 2,4-, 3,4-, or mono-fluoro analogs. Early comparative pharmacological studies on disubstituted piperazine derivatives established that the position of a fluoro group on the phenyl ring is the primary determinant of CNS depressant activity, with ortho-fluorophenyl derivatives exhibiting significantly lower potency than their para-fluorophenyl counterparts [1]. This foundational SAR principle demonstrates that simple substitution of the fluorobenzyl moiety can lead to unpredictable and often suboptimal biological outcomes. Consequently, the use of generic or alternative fluorobenzyl piperazines in place of the specific 2,3-difluoro isomer in advanced SAR studies or lead optimization campaigns carries a high risk of data misinterpretation and project failure, underscoring the need for precise chemical procurement.

Quantitative Evidence Guide: Differentiating 1-(2,3-Difluorobenzyl)piperazine for Scientific Selection


Fluorine Substitution Position Dictates CNS Depressant Potency: A Class-Level Comparison

The position of the fluoro group on the phenyl ring is a critical determinant of biological activity in disubstituted piperazines. In a comparative pharmacological study, the para-fluorophenyl derivative (R-1946) exhibited significantly greater CNS depressant potency than the ortho-fluorophenyl derivative (R-1945) across multiple assays [1]. While this study did not test the exact 2,3-difluoro compound, it provides a strong class-level inference that the unique vicinal difluoro arrangement in 1-(2,3-Difluorobenzyl)piperazine will produce a distinct pharmacological profile compared to mono-fluoro or other difluoro isomers.

CNS depressant SAR fluorobenzyl piperazine

Distinct Physicochemical Profile: LogP of 1-(2,3-Difluorobenzyl)piperazine

The lipophilicity of 1-(2,3-Difluorobenzyl)piperazine, as measured by its calculated partition coefficient (LogP), is 1.64 [1]. This value is a key parameter for predicting membrane permeability and oral bioavailability. In comparison, the LogP of the unsubstituted benzylpiperazine is approximately 1.3-1.4, and other fluorobenzyl analogs have reported LogP values ranging from 1.4 to 2.0 . This specific value positions the 2,3-difluoro isomer within a narrow, desirable range for CNS drug development, balancing solubility and permeability.

Lipophilicity LogP physicochemical properties

High Purity Specification Enables Reproducible Research Outcomes

Commercially available 1-(2,3-Difluorobenzyl)piperazine is routinely offered at purities of 95% or greater, with some vendors specifying ≥98% . This high level of purity is essential for minimizing variability in biological assays and ensuring the fidelity of SAR data. In contrast, less specialized or custom-synthesized fluorobenzyl piperazine intermediates may have lower or unspecified purity, introducing confounding variables into research. For procurement, the availability of this compound at a certified high purity reduces the need for in-house purification and lowers the risk of assay artifacts.

Purity procurement quality control

Synthetic Versatility: A Well-Established Intermediate for Library Synthesis

1-(2,3-Difluorobenzyl)piperazine is synthesized via a well-defined and published methodology for benzyl-substituted piperazines, typically involving the reaction of 2,3-difluorobenzyl halide with piperazine [1]. This established synthetic route provides a reliable and scalable source of the compound. Its structure, confirmed by X-ray crystallography to adopt a stable, minimum-energy chair conformation of the piperazine ring [2], makes it a robust and predictable building block for further derivatization, such as sulfonylation or amide coupling, to generate diverse compound libraries.

Synthesis building block piperazine derivatives

Optimal Application Scenarios for 1-(2,3-Difluorobenzyl)piperazine in Scientific Research and Procurement


Structure-Activity Relationship (SAR) Studies on GnRH Antagonists

This compound is the optimal choice as a starting material or key intermediate for the synthesis and optimization of novel, non-peptide GnRH receptor antagonists. Its specific 2,3-difluoro substitution is a validated pharmacophoric element in clinically advanced candidates like TAK-385, and its use ensures the generation of relevant and comparable SAR data. Procurement of the high-purity compound is essential for reproducible results in this competitive research area .

Design of CNS-Penetrant Compounds with Optimized Lipophilicity

Based on its measured LogP of ~1.64 [1], 1-(2,3-Difluorobenzyl)piperazine is ideally suited for the development of drug candidates targeting the central nervous system (CNS). Its intermediate lipophilicity profile aligns with optimal parameters for crossing the blood-brain barrier. Researchers should select this specific isomer over more or less lipophilic fluorobenzyl analogs when the goal is to achieve a balanced ADME profile for a CNS-active therapeutic.

Building Block for High-Throughput Library Synthesis

The compound's well-established synthetic route and stable chair conformation [REFS-3, REFS-4] make it a superior choice for parallel synthesis and the generation of diverse chemical libraries. Its high commercial purity (>95%) minimizes the need for pre-functionalization purification, streamlining automated synthesis workflows and reducing the risk of contamination in high-throughput screening (HTS) campaigns.

Investigating the Role of Vicinal Difluoro Substitution in Biological Activity

For researchers specifically interested in the impact of fluorine substitution patterns on target engagement, this compound provides a direct means to study the effects of a vicinal (2,3-) difluoro arrangement. As foundational SAR studies have shown that fluorine position dramatically alters potency [4], this compound is the necessary comparator for experiments evaluating 2,4-, 3,4-, or mono-fluoro benzyl piperazine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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